n-{2-[(2-Oxo-2-phenylethyl)sulfanyl]-1,3-benzothiazol-6-yl}acetamide
Overview
Description
n-{2-[(2-Oxo-2-phenylethyl)sulfanyl]-1,3-benzothiazol-6-yl}acetamide: is a complex organic compound that belongs to the class of benzothiazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-{2-[(2-Oxo-2-phenylethyl)sulfanyl]-1,3-benzothiazol-6-yl}acetamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-mercaptobenzothiazole with 2-oxo-2-phenylethyl bromide in the presence of a base, followed by acetylation of the resulting intermediate . The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Catalyst/Base: Potassium carbonate or sodium hydroxide
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
n-{2-[(2-Oxo-2-phenylethyl)sulfanyl]-1,3-benzothiazol-6-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to alcohols.
Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, alkylating agents
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Halogenated or alkylated benzothiazole derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential use as a therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of n-{2-[(2-Oxo-2-phenylethyl)sulfanyl]-1,3-benzothiazol-6-yl}acetamide involves its interaction with various molecular targets and pathways . The benzothiazole moiety can interact with enzymes and receptors, modulating their activity. The sulfanyl group may also play a role in the compound’s biological activity by forming reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-oxo-2-phenylethyl)sulfanyl]acetic acid
- N-(2-Naphthyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]acetamide
- Thiazole derivatives
Uniqueness
n-{2-[(2-Oxo-2-phenylethyl)sulfanyl]-1,3-benzothiazol-6-yl}acetamide is unique due to the combination of benzothiazole and acetamide groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
IUPAC Name |
N-(2-phenacylsulfanyl-1,3-benzothiazol-6-yl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2S2/c1-11(20)18-13-7-8-14-16(9-13)23-17(19-14)22-10-15(21)12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZENCNNNIVJLDL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N=C(S2)SCC(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30979098 | |
Record name | N-{2-[(2-Oxo-2-phenylethyl)sulfanyl]-1,3-benzothiazol-6-yl}ethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30979098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
425654-96-2, 6313-63-9 | |
Record name | N-[2-[(2-Oxo-2-phenylethyl)thio]-6-benzothiazolyl]acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=425654-96-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-{2-[(2-Oxo-2-phenylethyl)sulfanyl]-1,3-benzothiazol-6-yl}ethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30979098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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